molecular formula C10H7F3 B2448712 6-(trifluoromethyl)-1H-indene CAS No. 321937-10-4

6-(trifluoromethyl)-1H-indene

Cat. No.: B2448712
CAS No.: 321937-10-4
M. Wt: 184.161
InChI Key: YUVDIEALUPJKEE-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-1H-indene is a useful research compound. Its molecular formula is C10H7F3 and its molecular weight is 184.161. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3/c11-10(12,13)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVDIEALUPJKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 Trifluoromethyl 1h Indene

Synthetic Routes for 6-(Trifluoromethyl)-1H-indene and its Derivatives

The construction of the trifluoromethylated indene (B144670) core is primarily achieved through various cyclization strategies and, more recently, through sophisticated transition metal-catalyzed reactions.

Cyclization Reactions

Cyclization reactions represent a fundamental approach to the synthesis of indene frameworks. These methods involve the formation of the five-membered ring onto a pre-existing aromatic system.

A significant method for the synthesis of trifluoromethyl-substituted indenes involves the acid-promoted cyclization of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-oles. In the presence of a strong acid such as sulfuric acid (H₂SO₄), these substrates undergo a rapid and quantitative cyclization at room temperature to yield 1-aryl-3-trifluoromethyl-1H-indenes. nih.gov The reaction proceeds through the formation of an intermediate trifluoromethyl-substituted allyl cation, which then undergoes a regioselective cyclization. nih.gov Interestingly, the initially formed 1-aryl-3-trifluoromethyl-1H-indenes can be isomerized to the more thermodynamically stable 3-aryl-1-trifluoromethyl-1H-indenes in the presence of silica (B1680970) gel. nih.gov

Similarly, trifluoromethylated β-phenyl ketones, non-enolizable β-keto esters, and alcohols can undergo intramolecular Friedel-Crafts alkylation in the presence of a superacid to yield 1-trifluoromethylindanes. mdpi.com

Table 1: Acid-Promoted Cyclization of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-oles

Starting MaterialAcidProductYieldReference
2,4-diaryl-1,1,1-trifluorobut-3-en-2-olesH₂SO₄1-aryl-3-trifluoromethyl-1H-indenesQuantitative nih.gov
Trifluoromethylated β-phenyl ketones/esters/alcoholsSuperacid1-trifluoromethylindanesNot specified mdpi.com

Iron(III) chloride (FeCl₃) has emerged as an effective and environmentally benign catalyst for the synthesis of indene derivatives. One notable application is the FeCl₃-catalyzed cascade cyclization of propargylic alcohols with alkenes to generate complex indene-based polycyclic compounds. mdpi.com This reaction is significant as it proceeds through a C-C bond cleavage. mdpi.com Although this specific example does not directly yield this compound, the methodology highlights the potential of FeCl₃ in mediating complex cyclizations.

More directly, the reaction of trifluoromethyl-allyl alcohols with electron-rich arenes in the presence of FeCl₃ as a Lewis acid leads to the formation of monoarylated trifluoromethylindanes. mdpi.com These reactions can exhibit high stereoselectivity, preferentially forming the cis-isomer. mdpi.com

Table 2: FeCl₃-Catalyzed Synthesis of Trifluoromethylindanes

SubstratesCatalystProductYieldStereoselectivityReference
CF₃-allyl alcohols and electron-donating arenesFeCl₃cis-1-CF₃-indanes50-76%High for cis-isomer mdpi.com
Propargylic alcohols and alkenesFeCl₃Indene-based polycyclic compoundsNot specifiedNot specified mdpi.com

Electrophilic cyclization is a powerful tool for the construction of the indene skeleton. A general method involves the use of Lewis acids to catalyze the reaction of propargylic alcohols in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent. This approach can lead to the formation of CF₃-substituted allenes, which can then rearrange to 1,3-biaryl-1-trifluoromethyl-1H-indenes by tuning the reaction conditions such as time and temperature. organic-chemistry.org

The electrophilic cyclization of 2-substituted ethynylmalonates, promoted by an iodonium (B1229267) source, provides a pathway to 3-iodo-1H-indene derivatives, which can serve as versatile intermediates for further functionalization. nih.govlibretexts.org While not directly involving trifluoromethylated alcohols, this method demonstrates the principle of electrophilic cyclization in indene synthesis.

Table 3: Electrophilic Cyclization to Trifluoromethylated Indenes

Starting MaterialCatalyst/SolventIntermediate/ProductKey FeatureReference
Propargylic alcoholsLewis acid / HFIPCF₃-substituted allenes → 1,3-biaryl-1-trifluoromethyl-1H-indenesTunable reaction outcome organic-chemistry.org

The intramolecular nucleophilic aromatic substitution (SNA) reaction is a less common but potential pathway for the synthesis of indene rings. In principle, a molecule containing a nucleophilic center and an aromatic ring bearing a suitable leaving group at an appropriate position could undergo cyclization. The trifluoromethyl group, being strongly electron-withdrawing, can activate the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. researchgate.net

However, the synthesis of this compound via a direct intramolecular SNAr reaction is not widely documented. One complex example involves the reaction of perfluoro-4-methyl-pent-2-ene with trimethylsilylpentafluorobenzene, which, through a multi-step nucleophilic transformation, yields a tri-CF₃-indane derivative. mdpi.com This illustrates the possibility of forming an indane structure through a complex nucleophilic pathway, though it is not a general method for the target compound. The success of such reactions is highly dependent on the substrate geometry and the nature of the nucleophile and leaving group. nih.gov

Transition Metal-Catalyzed Synthesis

Transition metal catalysis offers highly efficient and selective methods for the synthesis of complex organic molecules, including trifluoromethylated indenes. A notable example is the Rh(III)-catalyzed [3+2] annulation of cyclic N-sulfonyl ketimines with β-CF₃-enones. mdpi.com This reaction proceeds via C-H activation and provides access to trifluoromethylated spiro-indanes. mdpi.com

Palladium catalysis has also been employed in the synthesis of trifluoromethylated indenes. One strategy involves the palladium-catalyzed synthesis of trifluoromethylated, tetrasubstituted allenes from vinyl bromides and trifluoromethylated diazoalkanes. These allene (B1206475) products can then undergo acid-catalyzed cyclization to yield trifluoromethylated indene products.

Table 4: Transition Metal-Catalyzed Synthesis of Trifluoromethylated Indenes

Catalyst SystemSubstratesProduct TypeKey TransformationReference
Rh(III)Cyclic N-sulfonyl ketimines and β-CF₃-enonesTrifluoromethylated spiro-indanes[3+2] annulation via C-H activation mdpi.com
Pd(0) / AcidVinyl bromides and trifluoromethylated diazoalkanesTrifluoromethylated indenesAllene synthesis followed by cyclization
Rhodium-Catalyzed Carbonylative Arylation

Rhodium catalysts have shown unique reactivity in a variety of organic transformations, including carbonylative reactions. beilstein-journals.orgamanote.comrsc.orgresearchgate.netnih.gov The rhodium-catalyzed carbonylative arylation of alkynes with arylboronic acids provides an efficient route to indenones. amanote.com This methodology could be applied to a suitably substituted alkyne precursor to construct the 6-(trifluoromethyl)-1H-indenone skeleton.

Furthermore, rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes using syngas (a mixture of CO and H₂) has been reported. beilstein-journals.orgnih.gov This suggests that a 6-iodo-1-(trifluoromethyl)-1H-indene could potentially be converted to the corresponding aldehyde, a versatile functional group for further synthetic manipulations.

Gold-Catalyzed Claisen Rearrangement/Hydroarylation Sequences

Gold catalysis has emerged as a powerful tool for the activation of alkynes towards nucleophilic attack. acs.orgnih.govnih.govmdpi.comyoutube.com Gold(I)-catalyzed tandem Claisen rearrangement/hydroarylation reactions of propargyl vinyl ethers have been utilized to synthesize indene derivatives. acs.org This type of transformation could be envisioned to construct the this compound core from acyclic precursors.

Moreover, gold-catalyzed intramolecular hydroarylation of alkynes is a well-established method for the synthesis of various carbocycles and heterocycles. nih.govnih.gov An appropriately designed substrate containing both an alkyne and a trifluoromethyl-substituted phenyl group could undergo gold-catalyzed cyclization to afford this compound.

Silver-Catalyzed Cycloaddition Reactions

Silver catalysts, often acting as mild Lewis acids, can promote a variety of organic reactions, including cycloadditions. nih.govresearchgate.net Silver-mediated [3+2] cycloaddition of alkynes with various partners has been described for the synthesis of five-membered rings. nih.govresearchgate.net While specific examples involving indenes as the dipolarophile are not prevalent, the general reactivity pattern suggests that this compound could potentially participate in such reactions, leading to the formation of novel fused heterocyclic systems.

Trifluoromethylation Strategies

Introducing a trifluoromethyl group onto an indene or indane scaffold can be accomplished through various methods, including direct trifluoromethylation of the pre-formed ring system.

Direct C-H trifluoromethylation represents a highly efficient method for synthesizing trifluoromethylated compounds. Photoredox catalysis has emerged as a powerful technique for the direct C-H trifluoromethylation of alkenes, including indene derivatives. nih.gov This method allows for the facile construction of C(alkenyl)-CF3 bonds under mild reaction conditions. nih.gov

A typical system employs a ruthenium-based photocatalyst, such as [Ru(bpy)3]2+ (where bpy = 2,2'-bipyridine), under visible light irradiation. nih.gov A common source for the trifluoromethyl radical is 5-(trifluoromethyl)dibenzo[b,d]thiophenium tetrafluoroborate, also known as Umemoto's reagent. nih.gov This approach has been successfully applied to 1,1-di- and trisubstituted alkenes, yielding the corresponding multisubstituted CF3-alkenes. nih.gov High-valent copper(III) trifluoromethyl complexes have also been developed for the direct vinylic C-H bond trifluoromethylation of 1,1-diarylalkenes, leading to the production of trifluoromethylated alkenes and carbocyclic compounds like trifluoromethylated indene. researchgate.net

Table 1: Direct C-H Trifluoromethylation of Alkenes

Catalyst System CF3 Source Substrate Type Key Feature
[Ru(bpy)3]2+ / Visible Light Umemoto's Reagent 1,1-Di- and trisubstituted alkenes Direct C(alkenyl)-H trifluoromethylation. nih.gov

Hypervalent iodine reagents are notable for their ability to act as electrophilic trifluoromethylating agents. acs.orgnih.gov These compounds, often referred to as λ³-iodanes, can transfer a CF3 group to a variety of nucleophiles. acs.org The development of stable trifluoromethyl λ³-iodanes was inspired by their capacity for atom or functional group-transfer reactions. acs.org

The reactivity of these reagents can be modulated by altering the electronic properties of the aromatic ring system to which the iodine is attached. Introducing electron-withdrawing groups, for instance, can make the hypervalent iodine center more electron-deficient, thereby enhancing its reactivity. acs.org The mechanism of trifluoromethylation by these reagents can be facilitated by Brønsted or Lewis acids, which activate the iodane (B103173) for the group transfer. researchgate.net The use of fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to enhance the electrophilicity of the iodine center through hydrogen bonding. researchgate.net These reagents have proven effective for the trifluoromethylation of a range of substrates, including indenes. ethz.ch

Table 2: Examples of Hypervalent Iodine Reagents for Trifluoromethylation

Reagent Type Activation Method Key Characteristic
Togni Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) Lewis or Brønsted Acids Stable, crystalline solids used for electrophilic trifluoromethylation. acs.orgresearchgate.net

Asymmetric Synthesis Approaches for this compound Derivatives

The creation of chiral centers in trifluoromethylated indene derivatives is crucial for applications in medicinal chemistry and materials science. Asymmetric catalysis provides an efficient route to enantiomerically enriched products.

A significant achievement in this area is the synthesis of enantioenriched 1,1,3-trisubstituted (trifluoromethyl)indene derivatives that possess a quaternary stereogenic carbon center. nih.gov This has been accomplished through the asymmetric allylic alkylation of a mixture of indenes with Morita-Baylis-Hillman (MBH) carbonates, catalyzed by a simple chiral sulfinamide phosphine. nih.gov This method demonstrates high regio- and enantioselectivity across a broad range of substrates. nih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a widely used method for forming chiral C-C bonds. nih.gov The choice of chiral ligand is critical for controlling the stereochemical outcome of the reaction. nih.gov For instance, iridium-catalyzed allylic enolization has also been developed, affording allylated products with high yields, regioselectivity, and enantioselectivity. mdpi.com

Table 3: Asymmetric Allylic Alkylation for Indene Derivatives

Catalytic System Reaction Type Product Feature Enantioselectivity
Chiral Sulfinamide Phosphine Allylic Alkylation with MBH Carbonates 1,1,3-Trisubstituted (trifluoromethyl)indenes. nih.gov High
Pd / Chiral Ligand Asymmetric Allylic Alkylation (AAA) Chiral C-C bond formation. nih.gov Ligand-dependent

The success of asymmetric catalysis heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to the catalytic center. nih.gov For a long time, C2-symmetric ligands, such as those with two equivalent phosphorus or nitrogen donors, were dominant because they reduce the number of possible isomeric metal complexes, which can be beneficial for enantioselectivity. nih.gov

More recently, non-symmetrical P,N-ligands, such as phosphinooxazolines (PHOX), have gained prominence. nih.govresearchgate.net These ligands combine a "soft" phosphorus atom with π-acceptor properties and a "hard" nitrogen atom that acts as a σ-donor, offering unique electronic and steric properties that have proven highly effective in many metal-catalyzed reactions, including palladium-catalyzed allylic substitutions. nih.govresearchgate.netscispace.com The modular nature of PHOX ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for a specific transformation. The choice of ligand can even lead to a reversal of enantioselectivity depending on the reaction conditions and the ratio of ligand to metal. elsevierpure.com The development of new ligand scaffolds, such as those incorporating allenes, continues to expand the toolkit for asymmetric catalysis. nih.gov

Table 4: Overview of Chiral Ligands in Asymmetric Catalysis

Ligand Class Symmetry Key Features Application Example
DIOP, DiPAMP C2-Symmetric Diphosphine ligands, reduce isomeric complexity. nih.gov Rh-catalyzed hydrogenations. nih.gov
Bisoxazolines C2-Symmetric Readily prepared from amino alcohols; versatile. scispace.com Pd-catalyzed allylic alkylation. scispace.com
PHOX Non-Symmetric Mixed P,N-donors; tunable steric/electronic properties. nih.govresearchgate.net Pd-catalyzed allylic substitution. researchgate.net
Stereochemical Control and Stereoisomeric Form Considerations

Achieving stereochemical control is a critical aspect of synthesizing complex molecules. In the context of indene derivatives, synthetic strategies often aim to control the formation of specific stereoisomers, which can have distinct biological activities or material properties. americanelements.com Methodologies to achieve this control can be broadly categorized into substrate control, where existing stereocenters in the molecule direct the stereochemical outcome of a reaction, and auxiliary control, where a temporary chiral group is introduced to guide the reaction before being removed. americanelements.com

While specific studies detailing the stereoselective synthesis of this compound are not extensively documented in the reviewed literature, general principles of stereoselective synthesis of indenes can be applied. For instance, electrophilic cyclization reactions have been shown to produce indene derivatives with high regio- and stereoselectivity. nih.gov Similarly, rhodium-catalyzed reactions of propargylic alcohols with boronic acids can yield trisubstituted allylic alcohols, which are versatile precursors for the synthesis of indenes. khanacademy.org The stereochemical outcome of such reactions is often dependent on the steric and electronic nature of the substituents on the starting materials. khanacademy.org The trifluoromethyl group, with its significant steric bulk and strong electron-withdrawing nature, would be expected to exert a substantial influence on the stereochemical course of reactions leading to the formation of the indene ring system.

Other Synthetic Transformations

Beyond its initial synthesis, this compound can undergo various chemical transformations to yield other valuable compounds.

Reduction and Dehydration Methodologies

The reduction of the double bond in the five-membered ring of indene and its derivatives yields the corresponding indane. The hydrogenation of indene to indane is a well-established transformation. nist.gov It can be inferred that this compound can be similarly reduced to 6-(trifluoromethyl)indane using standard hydrogenation catalysts.

The dehydration of 1-indanol (B147123) is a common method to introduce the double bond and form the indene ring. masterorganicchemistry.comnih.govsigmaaldrich.comchemicalbook.com In a related context, the synthesis of 6-nitro-1-(trifluoromethyl)-1-indanol (B8085279) has been reported, which could potentially serve as a precursor to a nitro-substituted trifluoromethyl indene through dehydration. americanelements.com The conditions for such a dehydration would need to be carefully controlled to avoid undesired side reactions. The presence of the electron-withdrawing trifluoromethyl group at the 1-position in this precursor would likely influence the ease and regioselectivity of the dehydration process.

Free-Radical Transformations

Free-radical reactions offer a powerful tool for the functionalization of organic molecules. khanacademy.orgmasterorganicchemistry.comyoutube.comucr.edu The trifluoromethyl group itself can be introduced onto aromatic rings through radical trifluoromethylation reactions. researchgate.net For instance, the use of Togni's reagent, a source of trifluoromethyl radicals, has been employed in the cyclization of 1,6-enynes. researchgate.net

A direct method for the synthesis of trifluoromethylated indenes involves the radical C-H bond trifluoromethylation of alkenes using high-valent copper(III) trifluoromethyl compounds. researchgate.net This approach highlights the feasibility of engaging the indene core in free-radical transformations. The trifluoromethyl group, once installed, can influence subsequent radical reactions on the molecule due to its strong electron-withdrawing effect. nih.govbeilstein-journals.org

Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is significantly shaped by the presence of the trifluoromethyl group on the benzene (B151609) ring.

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl group (-CF3) is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This property arises from the high electronegativity of the fluorine atoms, leading to a strong inductive effect. nih.govbeilstein-journals.org As a result, the electron density of the aromatic ring in this compound is significantly reduced.

This electron deficiency has several consequences for the molecule's reactivity:

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic attack. Electrophiles will react more slowly with this compound compared to unsubstituted indene. The directing effect of the trifluoromethyl group is meta-directing for electrophilic substitutions.

Nucleophilic Aromatic Substitution: Conversely, the electron-poor nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group, should a suitable leaving group be present.

Acidity of C-H Bonds: The inductive effect of the CF3 group can increase the acidity of C-H bonds on the indene ring system, particularly at the benzylic position (C1).

Positional Isomerism and Differential Reactivity Profiles

The position of the trifluoromethyl group on the indene ring system is expected to have a profound impact on the reactivity of the molecule. For example, the reactivity of this compound would differ from that of its positional isomers, such as 4-, 5-, or 7-(trifluoromethyl)-1H-indene.

A study on the positional isomers of 1-alkyl-2-trifluoromethyl-5 or 6-substituted benzimidazoles demonstrated that the position of the trifluoromethyl group influences the chemical and biological properties of the molecule. ucr.edu While not directly studying indenes, this research suggests that the differential electronic environments created by the CF3 group at various positions will lead to distinct reactivity profiles. For instance, the influence of the CF3 group on the pKa of a proton on the five-membered ring will vary depending on its proximity and the resonance structures involved. This differential reactivity is a key consideration in the design and synthesis of specific trifluoromethyl-indene isomers for various applications.

Electronic and Steric Effects of Trifluoromethyl Substitution

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups utilized in organic chemistry, and its placement at the 6-position of the 1H-indene scaffold profoundly alters the molecule's electronic and steric characteristics. nih.gov Its influence is primarily exerted through a strong negative inductive effect (-I), which significantly reduces the electron density of the aromatic ring. nih.gov This deactivation makes the benzene portion of the indene molecule less susceptible to electrophilic attack compared to unsubstituted indene.

The electron-withdrawing nature of the -CF₃ group enhances the electrophilic character at other positions of the molecule and can lead to significant charge delocalization within the π-system. nih.gov This property is often exploited in materials science to improve electron transport capabilities in organic electronics. researchgate.net

In addition to its electronic impact, the trifluoromethyl group imposes considerable steric hindrance. researchgate.netnih.gov While not excessively large, its bulk can influence the regioselectivity of reactions by sterically shielding the adjacent 5 and 7 positions on the aromatic ring, potentially directing incoming reagents to less hindered sites. The interplay between these electronic and steric factors is crucial in determining the outcome of chemical transformations. researchgate.netnih.gov

Effect Description Impact on this compound
Electronic Strong inductive electron withdrawal (-I effect) by the -CF₃ group. nih.govDeactivates the aromatic ring, making it less nucleophilic. Increases the acidity of the C-H protons at the 1-position.
Steric Moderate steric bulk of the -CF₃ group. researchgate.netHinders access to the adjacent 5 and 7 positions of the aromatic ring, influencing regioselectivity.
Reactivity Reduced electron density on the benzene ring.Decreased reactivity towards electrophilic aromatic substitution. Enhanced susceptibility of derivatives to nucleophilic attack.
Modulation of Reactivity through Electronic Properties of Reaction Partners

The reactivity of the electron-poor this compound system can be effectively modulated by the choice of reaction partners. Given the deactivated nature of the aromatic ring, strong electrophiles are required for substitution reactions. Conversely, the reduced electron density makes the molecule and its derivatives more susceptible to reaction with potent nucleophiles.

The outcome of nucleophilic substitution reactions on derivatives of this compound is highly dependent on the nucleophilicity of the attacking species and the reaction conditions. rsc.org For instance, in reactions involving polyfluoroaromatic compounds, the nature of the nucleophile can determine which fluorine atom is selectively replaced. rsc.orgmdpi.com Mildly basic conditions with a given nucleophile might lead to substitution at one position, while harsher conditions or a stronger nucleophile could lead to substitution at different or multiple sites. rsc.org This principle applies directly to functionalized this compound derivatives, where the electronic character of the incoming nucleophile dictates the reaction's feasibility and regiochemical outcome.

Key Chemical Transformations

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) on this compound is challenging due to the strong deactivating effect of the -CF₃ group. nih.gov Standard EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation require forcing conditions, including the use of strong acid catalysts, to proceed. masterorganicchemistry.comyoutube.com

The -CF₃ group is a meta-director. Therefore, electrophilic attack will preferentially occur at the positions meta to the trifluoromethyl group, which are the 5- and 7-positions of the indene ring. The inherent steric bulk of the -CF₃ group may further influence the ratio of these isomers. The superelectrophilic activation of substrates containing a -CF₃ group has been shown to result in unusual regioselectivity, a phenomenon attributed to the powerful inductive effects of the substituent. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) does not readily occur on the parent this compound, as it lacks a suitable leaving group on the aromatic ring. However, derivatives of this compound, such as halogenated analogues (e.g., 5-chloro-6-(trifluoromethyl)-1H-indene), would be highly activated towards SNAr. The potent electron-withdrawing -CF₃ group would stabilize the negative charge in the Meisenheimer complex intermediate, thereby facilitating the substitution.

Furthermore, the indene scaffold itself presents opportunities for nucleophilic attack. The 1-position is allylic and its protons are acidic; deprotonation can generate an indenyl anion that can react with various electrophiles. Additionally, derivatives such as 6-(trifluoromethyl)-1H-inden-1-one would be susceptible to 1,4-conjugate addition (Michael addition) by nucleophiles. The synthesis of complex 1H-indene derivatives can be achieved through the direct nucleophilic substitution of alcohols catalyzed by methyltrifluoromethanesulfonate (MeOTf), showcasing a modern approach to forming C-C, C-N, and C-O bonds. nih.govacs.org

Condensation Reactions for Derivative Formation

The indene core, particularly in its oxidized form as indanedione, is a valuable building block for creating complex heterocyclic systems through condensation reactions. For example, the condensation of 1,3-indanedione with an aromatic aldehyde, a ketone, and ammonium (B1175870) acetate (B1210297) can produce highly substituted indeno[1,2-b]pyridine derivatives. jourcc.com The presence of a trifluoromethyl group on the indane skeleton is compatible with these transformations.

In a related process, trifluoromethylated indenopyrazoles have been synthesized via the acid-catalyzed condensation of a 2-acetyl-1,3-indanedione with a substituted hydrazine, such as 4-trifluoromethylphenylhydrazine. mdpi.com These reactions demonstrate the utility of functionalized indane precursors in building fused-ring systems that incorporate the trifluoromethyl moiety, which is often desirable for medicinal chemistry applications. mdpi.com

Reaction Type Precursor Reagents Product Reference
Indeno[1,2-b]pyridine Synthesis 1,3-IndanedioneAldehyde, Ketone, Ammonium AcetateIndeno[1,2-b]pyridine derivative jourcc.com
Indenopyrazole Synthesis 2-Acetyl-1,3-indanedioneSubstituted HydrazineIndeno[1,2-c]pyrazol-4(1H)-one derivative mdpi.com
Reduction Reactions of Functionalized Derivatives

Functionalized derivatives of this compound can undergo various reduction reactions. A primary transformation is the reduction of the double bond within the five-membered ring to afford the corresponding 6-(trifluoromethyl)indane. mdpi.com This saturation can be achieved using catalytic hydrogenation, for example with hydrogen gas and a palladium on carbon (Pd/C) catalyst. researchgate.net

Functional groups introduced onto the indene skeleton can also be selectively reduced. For instance, a nitro group, which could be introduced via EAS, can be reduced to an amine. A one-pot reduction of related trifluoromethyl β-nitroamines to the corresponding diamines has been successfully carried out using a combination of nickel(II) chloride (NiCl₂·6H₂O) and sodium borohydride (B1222165) (NaBH₄). frontiersin.org This demonstrates that functional group interconversions on the trifluoromethylated scaffold are feasible, allowing for the synthesis of a wide array of derivatives.

Selectivity in Chemical Reactions

The presence of the trifluoromethyl group on the aromatic ring and the reactive double bond in the five-membered ring of this compound creates a complex interplay of electronic and steric factors that govern the selectivity of its reactions.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In this compound, the primary sites for chemical attack are the C1-C2 double bond and the aromatic ring. The strong electron-withdrawing effect of the CF₃ group deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, the double bond in the five-membered ring remains a site of higher electron density, making it more susceptible to addition reactions.

In reactions involving multiple potential pathways, such as those with reagents capable of both addition and substitution, this compound would be expected to favor addition across the C1-C2 double bond. For instance, in catalytic hydrogenations or halogenations, the alkene moiety is the more reactive site. Furthermore, in reactions involving organometallic reagents, the outcome can be highly dependent on the specific reagent and conditions, but initial coordination and reaction at the cyclopentene (B43876) double bond is a common pathway. The strategic placement of the CF₃ group thus serves as a key controlling element, directing reactivity towards the five-membered ring and away from the aromatic portion.

Regioselectivity

Regioselectivity, the preference for bond formation at one position over another, is a critical consideration in the reactions of unsymmetrical alkenes like this compound. In electrophilic addition reactions, the regiochemical outcome is dictated by the stability of the resulting carbocationic intermediate. ucalgary.ca The addition of an electrophile (E⁺) to the C1-C2 double bond can, in principle, form two different carbocations.

The stability of these potential carbocations is influenced by the electronic effects of the trifluoromethyl group. The CF₃ group is a powerful electron-withdrawing group, which destabilizes adjacent positive charges. However, its effect is transmitted through the aromatic system. Theoretical studies on related trifluoromethyl-substituted systems suggest that the electron-withdrawing nature of the CF₃ group can significantly influence the electron distribution in the molecule, thereby directing the outcome of the reaction. researchgate.net In the context of this compound, the formation of a carbocation at the C2 position would be less destabilized by the remote CF₃ group compared to a carbocation at C1, which is in a benzylic position but closer to the deactivating influence.

In radical reactions, such as the addition of a trifluoromethyl radical, regioselectivity is also observed. Studies on related 1,6-enynes have shown that radical trifluoromethylation followed by cyclization proceeds with good regioselectivity. chemistryviews.org For this compound, the addition of a radical would likely occur at the less substituted C2 position to generate a more stable C1 benzylic radical.

Stereoselectivity

Stereoselectivity, the preferential formation of one stereoisomer over another, is another important aspect of the reactivity of this compound. The planar nature of the indene ring system means that addition reactions to the double bond can occur from either the top (syn) or bottom (anti) face relative to the plane of the molecule. The outcome is often influenced by the steric hindrance of the reactants and the geometry of the transition state.

In reactions such as catalytic hydrogenation or epoxidation, the reagent typically approaches from the less sterically hindered face of the double bond. For this compound, the stereochemical outcome would depend on the specific reaction conditions and the nature of the catalyst or reagent used.

In more complex reactions like cycloadditions, the stereoselectivity can be very high. Density Functional Theory (DFT) studies on the cycloaddition reactions of nitrones with alkenes bearing a CF₃ group have shown that the trifluoromethyl group can direct the stereochemical outcome, leading to the formation of a single diastereomer. researchgate.net Similar high stereoselectivity has been reported in the photoredox-catalyzed oxytrifluoromethylation of allenes, yielding specific stereoisomers of 2-trifluoromethylated allyl acetates. rsc.org These findings suggest that cycloaddition reactions involving this compound could also proceed with a high degree of stereocontrol.

Mechanistic Investigations

Understanding the reaction mechanisms is fundamental to predicting and controlling the chemical behavior of this compound. Both ionic and radical pathways are plausible, with the trifluoromethyl group playing a key role in influencing the stability of intermediates.

Carbocation Stability and Protonation Studies

The stability of carbocation intermediates is a cornerstone of many reaction mechanisms involving alkenes. In the case of this compound, protonation or addition of an electrophile to the C1-C2 double bond would lead to a carbocationic intermediate. The electron-withdrawing CF₃ group significantly impacts the stability of such intermediates.

Studies on the photoredox-catalyzed direct C-H trifluoromethylation of di- and trisubstituted alkenes have proposed the formation of a β-CF₃ carbocation intermediate. beilstein-journals.org This intermediate is formed by the oxidation of a radical adduct. The subsequent elimination of a proton from this carbocation leads to the final trifluoromethylated alkene product. The preferential formation of one isomer in these reactions is attributed to the conformational populations of the β-CF₃ carbocation intermediate. beilstein-journals.org This suggests that in reactions of this compound that proceed through a cationic pathway, the stability and subsequent reactivity of the trifluoromethyl-substituted indenyl cation will be a determining factor in the product distribution. The strong electron-withdrawing nature of the CF₃ group would generally destabilize a carbocation, making reactions that proceed through such intermediates potentially more sluggish compared to those with electron-donating substituents.

Radical-Mediated Pathways in Reaction Mechanisms

Radical reactions offer an alternative mechanistic pathway for the functionalization of this compound. The trifluoromethyl group can be introduced via radical trifluoromethylating agents, or its presence can influence the course of other radical reactions.

Visible-light-induced radical cascade cyclizations have been shown to be an effective method for synthesizing trifluoromethylated heterocycles. nih.gov A proposed mechanism for one such reaction involves the homolysis of Umemoto's reagent under light irradiation to generate a trifluoromethyl radical. This radical then adds to an alkene, initiating a cascade of cyclization and oxidation steps to form the final product. nih.gov The involvement of radical species in these reactions is often confirmed by experiments showing that the reaction is inhibited by radical scavengers like TEMPO. nih.gov

Copper-catalyzed trifluoromethylation of terminal alkenes has also been shown to proceed via a radical mechanism. The proposed pathway involves the formation of a trifluoromethylated radical intermediate, which is then oxidized by a Cu(II) species to a cation that eliminates a proton to give the product. researchgate.net The formation of trifluoromethylated products with high stereoselectivity in these reactions highlights the controlled nature of these radical pathways. researchgate.net These examples from the literature strongly suggest that radical-mediated pathways are a viable and important avenue for the chemical transformation of this compound, potentially leading to a diverse range of functionalized derivatives.

Advanced Research Applications of 6 Trifluoromethyl 1h Indene and Its Derivatives

Applications in Organic Synthesis

While trifluoromethylated compounds are recognized as significant components in the synthesis of complex molecules, specific documented applications of 6-(trifluoromethyl)-1H-indene in the synthesis of certain heterocyclic compounds or as a direct building block for pharmaceutical and agrochemical intermediates are not extensively detailed in the available research. The introduction of a trifluoromethyl group is a known strategy to enhance the metabolic stability and lipophilicity of a molecule, which is a desirable trait in the development of new drugs and agricultural products. digitellinc.comnih.gov

The synthesis of thiophenes and pyrroles often involves the cyclization of functionalized alkynes or other precursors. nih.govnih.govderpharmachemica.comnih.govresearchgate.netresearchgate.net While the incorporation of fluorine-containing groups is a general strategy in medicinal chemistry, specific examples detailing the use of this compound as a starting material for the synthesis of thiophenes or pyrroles are not readily found in the reviewed literature.

Indene (B144670) skeletons are utilized as building blocks in the creation of pharmaceutical intermediates. nih.gov The trifluoromethyl group is a key feature in a number of approved drugs. digitellinc.com However, specific examples directly linking this compound as a precursor to named pharmaceutical intermediates are not prominently featured in the scientific literature.

The development of new agrochemicals often leverages fluorinated compounds to enhance efficacy. Trifluoromethyl-containing heterocycles are of significant interest in this area. google.com Despite this, the direct application of this compound as a documented intermediate in the synthesis of modern agrochemicals is not widely reported.

Research on Biological Activity Mechanisms (Excluding Clinical Data)

A significant area of research for derivatives of this compound has been in the investigation of their effects on biological systems at a molecular level, particularly in the modulation of enzyme activity.

A derivative of this compound, known as E64FC26, has been identified as a potent pan-inhibitor of the Protein Disulfide Isomerase (PDI) family of enzymes. medchemexpress.comprobechem.cominvivochem.commedchemexpress.comcancer-research-network.com PDI enzymes are critical for the proper folding of proteins within the endoplasmic reticulum. cancer-research-network.com

E64FC26 has demonstrated inhibitory activity against several members of the PDI family, including PDIA1, PDIA3, PDIA4, PDIA6, and TXNDC5. medchemexpress.cominvivochem.commedchemexpress.com The inhibition of these enzymes by E64FC26 disrupts protein homeostasis and can induce stress in the endoplasmic reticulum. probechem.comcancer-research-network.com Research has shown that E64FC26 is cytotoxic to a variety of multiple myeloma cell lines. medchemexpress.comcancer-research-network.com

The inhibitory concentrations (IC50) of E64FC26 against various PDI family members have been quantified in research studies. These values indicate the concentration of the inhibitor required to reduce the enzyme's activity by half.

Inhibitory Activity of E64FC26 against PDI Family Members

PDI Family Member IC50 (μM)
PDIA1 1.9
PDIA3 20.9
PDIA4 25.9
TXNDC5 16.3
PDIA6 25.4

Data sourced from multiple studies. medchemexpress.cominvivochem.commedchemexpress.comcancer-research-network.com

Furthermore, the half-maximal effective concentration (EC50) of E64FC26, which represents the concentration that induces a response halfway between the baseline and maximum, has been determined in multiple myeloma cells.

Cytotoxic Activity of E64FC26 in Multiple Myeloma Cells

Cell Line Parameter Value (μM)
Multiple Myeloma (MM) EC50 0.59

Data reflects the concentration for anti-myeloma activity. medchemexpress.cominvivochem.comcancer-research-network.com

These findings underscore the role of E64FC26 as a tool in studying the biological functions of the PDI enzyme family and exploring the consequences of its inhibition.

Enzyme and Protein Modulation Studies

Tubulin Polymerization Inhibition

A significant area of research for indene derivatives has been their activity as inhibitors of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin and are a validated target for anticancer drugs. sci-hub.se Compounds that can disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle and induce apoptosis.

Recent studies have focused on the design and synthesis of novel dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site on tubulin. sci-hub.se Through structure-activity relationship (SAR) studies, specific derivatives have been identified that exhibit potent antiproliferative activity against various cancer cell lines. sci-hub.se For example, certain indene derivatives have demonstrated the ability to inhibit tubulin polymerization in vitro, leading to cell cycle arrest and apoptosis. sci-hub.se Furthermore, these compounds have also shown anti-angiogenic properties, inhibiting the formation of new blood vessels, which is crucial for tumor growth and metastasis. sci-hub.se

The general mechanism of these indene derivatives involves binding to the colchicine binding site of tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the microtubule network ultimately leads to the inhibition of cancer cell proliferation and tumor growth.

Enzyme Inhibitory Effects (General)

The this compound scaffold has been investigated for its potential to inhibit various enzymes beyond its effects on tubulin. The unique electronic properties of the trifluoromethyl group can significantly influence the binding affinity and inhibitory activity of these compounds.

A study on a series of 1-trifluoromethyl substituted indanes and indenes revealed their inhibitory activity against key enzymes of the endocannabinoid system. researchgate.net Specifically, certain compounds within this series were found to inhibit monoacylglycerol lipase (B570770) (MAGL) and the uptake of anandamide (B1667382) (AEA). researchgate.net MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), and its inhibition can lead to analgesic and anti-inflammatory effects. The inhibition of AEA uptake also modulates the endocannabinoid system. These findings suggest that trifluoromethylated indene derivatives could be developed as potential therapeutic agents for neurological and inflammatory disorders. researchgate.net

The inhibitory concentrations (IC50) for the most active compounds against MAGL and AEA uptake were in the micromolar range, indicating a moderate but potentially optimizable level of potency. researchgate.net

Antioxidant Activity Investigations

The investigation of the antioxidant properties of chemical compounds is crucial, as oxidative stress is implicated in a wide range of diseases. While specific studies on the antioxidant activity of this compound are limited, research on other trifluoromethyl-containing compounds provides some insights.

A study on novel trifluoromethyl-containing azo-imine compounds demonstrated their potential as antioxidant agents. dergipark.org.trsinop.edu.tr The antioxidant properties were evaluated using the CUPRAC (cupric reducing antioxidant capacity) method, and the results were supported by in silico molecular docking studies. dergipark.org.trsinop.edu.tr The findings indicated that the presence of the trifluoromethyl group could contribute to the antioxidant capacity of the molecules. dergipark.org.trsinop.edu.tr

Molecular Interactions and Binding Studies

Role of the Trifluoromethyl Group in Molecular Recognition

The trifluoromethyl (CF3) group is a key substituent in medicinal chemistry due to its unique properties that can significantly enhance the biological activity of a molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable addition in drug design. nih.govresearchgate.net

The CF3 group can participate in various non-covalent interactions, including dipole-dipole, ion-dipole, and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets. nih.gov In some cases, the substitution of a methyl (CH3) group with a CF3 group has been shown to increase the potency of a drug by forming multipolar interactions with carbonyl groups in the active site of a protein. nih.gov

In the context of trifluoromethylated isoxazoles, the presence of the CF3 moiety was found to be crucial for enhancing their anti-cancer activity. rsc.org Molecular docking studies revealed that the CF3 group contributed to a better fit and stronger binding interactions within the target protein. rsc.org While a detailed analysis of the role of the trifluoromethyl group in the molecular recognition of this compound specifically is an area for further research, the established principles suggest that it likely plays a critical role in orienting the molecule within the binding pocket of its target and enhancing its binding affinity through favorable interactions.

Lipophilicity and its Influence on Binding Affinity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to its target. The trifluoromethyl group is known to be highly lipophilic. nih.gov

Studies on various classes of compounds have demonstrated a strong correlation between lipophilicity and binding affinity. For instance, in a series of 5-HT2A receptor ligands, a significant linear correlation was observed between binding affinity and lipophilicity for agonists. sinop.edu.tr This suggests that for certain targets, increasing lipophilicity can lead to enhanced binding.

Targeting Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uknih.gov Consequently, they are major targets for therapeutic intervention. ed.ac.uk The trifluoromethyl group is a common feature in many kinase inhibitors. For instance, GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), incorporates a 3-(trifluoromethyl)phenyl acetyl moiety. nih.govresearchgate.net This compound was discovered through screening and lead optimization using the human PERK crystal structure and has demonstrated inhibition of tumor growth in xenograft models. nih.gov Similarly, Torin2, a potent and selective mTOR inhibitor, features a 1-(3-(trifluoromethyl)phenyl) group and exhibits improved bioavailability and metabolic stability. nih.gov

More directly related to the indene scaffold, research into 9H-pyrimido[4,5-b]indoles, which contain a core structure isosteric to indene, has identified their potential as anticancer agents. google.com Certain derivatives of this class, which include a trifluoromethyl group, have been shown to act as inhibitors of tyrosine kinases and checkpoint kinases like Chk1 and Chk2. google.com A Russian patent describes 2-amino-substituted 6-methoxy-4-trifluoromethyl-9H-pyrimido[4,5-b]indoles and their application as antitumor agents based on their kinase inhibition and tubulin polymerization inhibition activities. google.com Furthermore, patents for inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways, have claimed compounds containing a [2-{[4-amino-3-(2-fluoro-4-{[2-methoxy-4-(morpholin-4-yl)methyl]anilino}phenyl)pyrimidin-5-yl]amino}-N-(prop-2-enoyl)benzamide] structure, highlighting the broad utility of complex substituted pyrimidines in kinase inhibition. google.com

Binding Site Analysis (e.g., Colchicine Binding Site)

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy. nih.gov They function by disrupting microtubule dynamics, which are essential for cell division. nih.gov The colchicine binding site (CBS) on tubulin is a particularly attractive target for the development of novel anticancer drugs, including vascular disrupting agents. nih.govnih.gov

Recent research has focused on designing novel CBS inhibitors based on a dihydro-1H-indene scaffold. nih.govnih.govtandfonline.com In a 2023 study, a series of dihydro-1H-indene derivatives were designed, synthesized, and evaluated as tubulin polymerization inhibitors. nih.govnih.govtandfonline.com These compounds were engineered by merging the linker of the known CBS inhibitor Combretastatin A-4 (CA-4) into the indene ring. nih.gov The study identified that a compound (12d) with a 4-hydroxy-3-methoxyphenyl B ring displayed the most potent antiproliferative activity against four cancer cell lines, with IC₅₀ values ranging from 0.028 to 0.087 µM. nih.govnih.govtandfonline.com

Crucially, the structure-activity relationship (SAR) study included a derivative, 4,5,6-trimethoxy-2-(4-(trifluoromethyl)benzyl)-2,3-dihydro-1H-indene (12p) , which incorporates the trifluoromethyl moiety. nih.gov This compound demonstrated notable antiproliferative activity. nih.gov The research confirmed that these indene derivatives inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest at the G2/M phase and apoptosis. nih.govnih.govtandfonline.com The success of these indene-based scaffolds as CBS inhibitors underscores the potential for developing derivatives of this compound for this therapeutic application. nih.gov

Table 1: Antiproliferative Activity of Dihydro-1H-indene Derivatives This table is interactive. You can sort and filter the data.

Compound B-Ring Substituent Antiproliferative Activity (K562 cell line, Inhibition % @ 1µM)
12d 4-hydroxy-3-methoxyphenyl >50%
12p 4-(trifluoromethyl)benzyl >50%

Data sourced from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors. nih.govtandfonline.com

Interaction with Endocannabinoid System Components

The endocannabinoid system (ECS), comprising cannabinoid receptors (CB1 and CB2), endogenous ligands, and metabolic enzymes, is a key neuromodulatory system involved in a wide range of physiological processes. nih.govnih.govnih.gov While there is extensive research on indole (B1671886) and indazole-based synthetic cannabinoids, direct studies on the interaction of this compound with ECS components are not prevalent in the literature. nih.govnih.gov

However, the structural similarity between indene and indole/indazole scaffolds provides a basis for potential interaction. Synthetic cannabinoids based on indole and indazole cores are potent agonists of CB1 and CB2 receptors. nih.gov The legal frameworks in some regions for controlling illicit synthetic cannabinoids have expanded to include broad structural classes. Notably, these classifications sometimes include "naphthylmethylindenes," which suggests that regulatory bodies consider the indene scaffold as a potential backbone for creating cannabimimetic compounds. wikipedia.org This implies a perceived potential for indene derivatives to interact with cannabinoid receptors. wikipedia.org Allosteric modulators of the CB1 receptor are also being investigated as a therapeutic strategy to mitigate the psychoactive effects associated with direct agonists. nih.gov Given the established activity of structurally related heterocyclic compounds, the this compound scaffold represents an area for future investigation for potential modulatory effects on the ECS.

Structure-Activity Relationship (SAR) Studies

The electronic properties of the trifluoromethyl (-CF₃) group are a cornerstone of its utility in medicinal chemistry. mdpi.comwikipedia.org The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which significantly alters the electronic properties of the molecule it is attached to. mdpi.comwikipedia.orgontosight.ai This property can enhance binding affinity to biological targets through improved hydrogen bonding and electrostatic interactions. mdpi.com

The electron-withdrawing nature of the -CF₃ group can lower the basicity of nearby functional groups and increase the acidity of others, which can be critical for drug-receptor interactions. wikipedia.org For example, in the context of the dihydro-1H-indene derivatives targeting the colchicine binding site of tubulin, the electronic character of the trifluoromethylbenzyl substituent likely plays a role in the binding interactions within the hydrophobic pocket of the CBS. nih.gov The introduction of a -CF₃ group can also create a more metabolically stable molecule, as the carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism. mdpi.com

Lipophilicity, often quantified by the partition coefficient (log P), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com The trifluoromethyl group is known to increase the lipophilicity of a molecule, with a Hansch lipophilicity parameter (π) of +0.88. mdpi.com This enhancement in lipophilicity can facilitate the passage of a drug molecule through cellular membranes, thereby improving its bioavailability and access to intracellular targets. mdpi.com

Patent Applications and Intellectual Property Related to this compound

The intellectual property landscape reflects the therapeutic potential of trifluoromethyl-substituted heterocyclic compounds, including those with indene or related scaffolds.

Kinase Inhibitors: Numerous patents have been filed for kinase inhibitors incorporating trifluoromethyl groups. A patent for inhibitors of Bruton's tyrosine kinase describes complex pyrimidine (B1678525) derivatives with trifluoromethyl-substituted anilino groups. google.com Another patent application covers triazine compounds with trifluoromethyl groups as inhibitors of PI3 kinase and mTOR for the treatment of cancers. google.com More specifically related to the indene core, a Russian patent claims 2-amino-substituted 6-methoxy-4-trifluoromethyl-9H-pyrimido[4,5-b]indoles for their antitumor activity, citing their ability to inhibit tyrosine kinases and tubulin polymerization. google.com

Tubulin Inhibitors: The development of novel colchicine binding site inhibitors has also led to patent activity. A patent application was filed for anticancer compounds, including PM534, which is a novel synthetic molecule that targets the colchicine binding domain of tubulin and is currently in a Phase I clinical trial. nih.gov While not an indene derivative itself, this highlights the ongoing interest in developing new CBSIs.

Cannabinoid Receptor Modulators: The field of cannabinoid receptor modulation is rich with intellectual property. Patents exist for a wide range of cannabinoid receptor antagonists and modulators, often based on aryl-benzo[b]thiophene, benzo[b]furan, indole, and indazole scaffolds. nih.govgoogle.comgoogle.com While specific patents for this compound as a cannabinoid modulator are not prominent, the inclusion of indenyl structures in the legal definitions of synthetic cannabinoids suggests this is a recognized area of chemical space. wikipedia.org Recent patent trends also show growing interest in "minor" and synthetic cannabinoids. regimbeau.eu

General Synthesis: Early patents also describe general processes for the synthesis of hydrocarbonoxy(trifluoromethyl)benzenes, which are foundational precursors for more complex molecules. google.com

Advanced Materials Science Applications

Design and Synthesis for Organic Photovoltaic (OPV) Acceptor Components

The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into the molecular framework of non-fullerene acceptors (NFAs) has emerged as a powerful strategy for enhancing the performance of organic photovoltaics (OPVs). The this compound moiety, as a key building block, has been instrumental in the design of advanced acceptor materials. The strong electron-withdrawing nature of the -CF3 group can significantly influence the electronic and physical properties of the resulting NFA, leading to improved device efficiency, stability, and processability.

Research has focused on designing asymmetric NFAs, which feature different end-capping groups on the same molecular backbone. This asymmetry allows for a finer tuning of the material's absorption spectrum and energy levels compared to their symmetric counterparts. The introduction of a trifluoromethylated indene-based end group, such as 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile substituted with a trifluoromethyl group (IPC1CF3), has been shown to be a promising approach. rsc.orgresearchgate.net This design strategy aims to optimize the open-circuit voltage (Voc) and harness indoor light more effectively by creating materials with blue-shifted absorption and higher energy levels relative to benchmark acceptors like Y6. rsc.org

The synthesis of these specialized acceptors typically involves a multi-step process. A key precursor for the trifluoromethylated indene end-capping group is 4-(trifluoromethyl)-1-indanone. researchgate.net The synthesis of the IPC1CF3 end-group, for instance, starts from this indanone derivative. The synthetic route involves the formation of an intermediate, 4-(trifluoromethyl)-1H-indene-1,2(3H)-dione, which is then further reacted to create the final pyrazine-fused indene dicarbonitrile structure. researchgate.net

Once the desired end-capping group is synthesized, it is attached to a central donor core via a Knoevenagel condensation reaction. For example, asymmetric NFAs have been synthesized by reacting a core molecule, such as a dicarbaldehyde derivative of a thieno[3,2-b]indole-based fused ring system (CHO-BBO-CHO), with the trifluoromethylated indene end-group and another, different indene-based end-group. rsc.orgresearchgate.net This modular approach allows for the creation of a library of NFAs with tailored properties.

The resulting trifluoromethylated NFAs often exhibit favorable characteristics for OPV applications. The strong electron-withdrawing -CF3 group tends to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the acceptor, which can lead to a higher Voc in the final solar cell device. researchgate.netresearchgate.net Furthermore, trifluoromethylation can impact the intermolecular packing and blend morphology of the active layer, which are critical factors for efficient charge transport and reduced recombination losses. researchgate.net

The performance of OPV devices fabricated with these this compound-derived acceptors has demonstrated significant improvements. For instance, asymmetric NFAs incorporating the IPC1CF3 end-group, when blended with a polymer donor like PM6, have yielded impressive power conversion efficiencies (PCEs), particularly under indoor lighting conditions. rsc.orgdntb.gov.ua These devices have shown enhanced Voc and have been successfully processed using non-halogenated solvents, which is a crucial step towards more environmentally friendly and commercially viable OPV technologies. rsc.orgdntb.gov.ua

Below is a table summarizing the performance of an organic photovoltaic device using a non-fullerene acceptor derived from this compound.

AcceptorDonorPCE (%)Voc (V)Jsc (mA/cm²)FF
IPC1CF3-BBO-IC2FPM627.1 (1000 lux LED)1.0432.5 (µA/cm²)0.80
IPC1CF3-BBO-IC2FPM630.2 (1000 lux fluorescent)0.9844.6 (µA/cm²)0.69

Table 1: Photovoltaic performance data for an OPV device utilizing a this compound derived non-fullerene acceptor. Data sourced from Peddaboodi et al. (2024). dntb.gov.ua

The data clearly indicates the potential of incorporating this compound derivatives into the design of next-generation non-fullerene acceptors for high-efficiency organic solar cells.

Spectroscopic and Computational Investigations of 6 Trifluoromethyl 1h Indene

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of 6-(trifluoromethyl)-1H-indene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy offer unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR analyses are particularly informative.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different protons in the molecule. The aromatic protons typically appear as multiplets in the downfield region, a result of complex spin-spin coupling. The aliphatic protons of the five-membered ring also show characteristic signals. The integration of these signals confirms the number of protons in each environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.48 - 7.42 m -
Olefinic-H 6.84 - 6.80 m -
Olefinic-H 6.60 dt 5.6, 2.0
Aliphatic-CH₂ 3.36 td 2.0, 0.7

Solvent: CDCl₃

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the aromatic carbons. The carbon atom of the CF₃ group itself appears as a quartet due to coupling with the three fluorine atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C-CF₃ 122.0 q 277.1
Aromatic-C 147.1
Aromatic-C 142.5
Aromatic-C 136.1
Olefinic-CH 131.4
Aromatic-CH 127.4
Aromatic-CH 125.1
Aromatic-CH 124.2
Aromatic-C 120.4
Aliphatic-CH₂ 38.9

Solvent: CDCl₃

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. biophysics.org For this compound, the ¹⁹F NMR spectrum typically shows a singlet for the CF₃ group, as there are no adjacent fluorine or proton atoms to cause splitting. The chemical shift of this signal is characteristic of the trifluoromethyl group attached to an aromatic ring. sigmaaldrich.comaiinmr.com This technique is also valuable for confirming the successful incorporation of the trifluoromethyl group during synthesis. chinesechemsoc.org The chemical shift can be influenced by the electronic environment, providing insights into the molecule's properties.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Fluorine Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CF₃ -69.2 d 8.5

Solvent: CDCl₃. Note: The observed doublet may be due to coupling with a nearby proton.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₇F₃), the experimentally determined mass will be very close to the calculated theoretical mass, confirming the molecular formula. rsc.org This technique is crucial for distinguishing between compounds with similar nominal masses.

Table 4: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Found m/z
[M]+ 184.0500 -

Data for the molecular ion [M]+. The exact found value would be determined experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring and the double bond in the five-membered ring, and strong C-F stretching vibrations associated with the trifluoromethyl group.

Table 5: Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretch ~3100-3000
Aliphatic C-H Stretch ~2900
C=C Stretch (Aromatic) ~1600, 1450
C-F Stretch ~1350-1100 (strong)

These are approximate ranges for the expected vibrational modes.

Computational Chemistry Applications

Computational chemistry serves as a powerful tool in the investigation of this compound, offering deep insights into its electronic structure, reactivity, and potential biological interactions. These theoretical approaches complement experimental findings, providing a molecular-level understanding that can guide further research and application.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These methods solve the Schrödinger equation for the molecule, yielding information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) has become a primary method for studying molecules like this compound due to its balance of accuracy and computational cost. DFT calculations are instrumental in predicting the molecule's optimized geometry, vibrational frequencies, and electronic properties. science.govresearchgate.net The presence of the trifluoromethyl group significantly influences the electronic properties of the indene (B144670) core, a phenomenon that DFT can quantify. The electron-withdrawing nature of the CF3 group alters the charge distribution across the molecule, which in turn affects its reactivity in various chemical reactions, including electrophilic aromatic substitutions and cycloadditions. researchgate.net

DFT studies often employ hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. science.govresearchgate.net These calculations, typically performed with basis sets like 6-311++G(d,p), can accurately predict geometric parameters (bond lengths and angles) and vibrational spectra (FT-IR and Raman). science.gov Furthermore, DFT is used to calculate frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding the molecule's reactivity and its behavior in charge-transfer processes. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets for Indene Derivatives

Functional Basis Set Typical Application
B3LYP 6-311++G(d,p) Geometry optimization, vibrational frequencies, HOMO/LUMO analysis
M06-2X 6-311G(d) Improved thermodynamics, kinetics of cycloaddition reactions

To investigate this compound in more complex environments, such as in solution or within a biological system, advanced computational methodologies are employed.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a tiered approach to modeling large systems. csic.esfrontiersin.orgcecam.orgnih.govutdallas.edu In a QM/MM simulation, the chemically active region, such as the this compound molecule and its immediate interaction partners, is treated with a high-level quantum mechanics method. The rest of the system, like the solvent or protein scaffold, is described using a less computationally intensive molecular mechanics force field. utdallas.edu This hybrid approach allows for the study of enzymatic reactions or interactions within a protein's active site, capturing the electronic effects of the quantum region while accounting for the steric and electrostatic influence of the larger environment. frontiersin.orgnih.gov

Natural Bond Orbital (NBO) Analysis provides a chemically intuitive picture of bonding and electron delocalization. uni-muenchen.dewisc.edufaccts.de NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.dewisc.edu For this compound, NBO analysis can quantify the polarization of bonds due to the electronegative trifluoromethyl group and describe charge transfer interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netresearchgate.net These "delocalization corrections" to the idealized Lewis structure are quantified by second-order perturbation theory and provide insight into hyperconjugative and resonance effects that contribute to the molecule's stability and reactivity. uni-muenchen.deresearchgate.net

The accuracy of computational predictions is highly dependent on the chosen method and basis set. Therefore, comparative analyses are crucial for validating theoretical models against experimental data. For molecules related to this compound, studies have compared different DFT functionals. For example, while the B3LYP functional is widely used and provides good results for many systems, other functionals like M06-2X have been shown to offer improved performance for thermodynamic and kinetic predictions in certain reactions, such as cycloadditions. researchgate.net

In some cases, simpler methods like the Hartree-Fock (HF) approach may be qualitatively correct for neutral molecules, but they often fail to accurately describe charged species like cations. science.gov For challenging systems, comparing the results from different functionals (e.g., B3LYP vs. BP86) can reveal sensitivities in the computational model and help in choosing the most appropriate method. science.gov The ultimate goal is to find a computational protocol that provides results in good agreement with experimental data, such as bond lengths, vibrational frequencies, and reaction barriers, thereby validating the model for predictive use.

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface, these studies can identify transition states, intermediates, and the lowest energy reaction pathways, providing a deep understanding of reaction mechanisms and selectivity. researchgate.netescholarship.org

Table 2: Computational Approaches to Reaction Mechanisms

Computational Task Method Insights Gained
Transition State Search DFT (e.g., B3LYP, M06-2X) Activation energies, reaction barriers, kinetic favorability
Intrinsic Reaction Coordinate (IRC) DFT Confirmation of transition state connecting reactants and products
Analysis of Frontier Orbitals DFT Understanding reactivity and regioselectivity in cycloadditions

Molecular Docking and Simulation for Biological Interactions

To explore the potential of this compound and its derivatives as biologically active agents, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme, and assess the stability of the resulting complex. ajchem-a.comnih.gov

Molecular docking programs predict the preferred orientation of a ligand within the binding site of a receptor. nih.govnih.gov The process involves sampling a large number of possible conformations and scoring them based on their steric and electrostatic complementarity to the receptor. For indene derivatives, docking studies have been used to identify potential inhibitors for various therapeutic targets. ajchem-a.comnih.gov For example, a derivative, 2-[(trifluoromethyl)phenyl]methylidene-1H-indene-1,3(2H)-dione, was identified as a potential inhibitor of M. tuberculosis InhA through docking, with a high binding affinity suggested by its docking score. ajchem-a.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. ajchem-a.com

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. Starting from a docked pose, an MD simulation calculates the forces between atoms and uses them to simulate their movements, offering insights into the stability and conformational changes of the complex. ajchem-a.comnih.gov For the aforementioned indene derivative, a 100 ns MD simulation showed that the complex with its target protein remained stable, supporting its potential as a robust inhibitor. ajchem-a.com MD simulations can also be used to refine docking poses and to calculate binding free energies, providing a more rigorous assessment of a compound's potential biological activity.

Integration of Computational and Experimental Approaches in Research

The synergistic integration of computational modeling and experimental validation has become a powerful strategy in chemical research, providing deep insights into the structure, reactivity, and properties of molecules like this compound. This combined approach allows for the elucidation of reaction mechanisms and the prediction of molecular behavior that can be difficult to determine through experimental or computational methods alone. snnu.edu.cn

Computational techniques, particularly Density Functional Theory (DFT), are instrumental in exploring the role of the trifluoromethyl (-CF3) group on the reactivity and selectivity of various reactions. researchgate.net For instance, studies on related fluorinated π-systems use DFT calculations to analyze reaction pathways, such as those in transition-metal-catalyzed C–H functionalization. snnu.edu.cn These computational investigations can map out potential energy surfaces, identify transition states, and explain observed regio- and stereoselectivity, which are then corroborated by experimental findings. snnu.edu.cnresearchgate.net The trifluoromethyl group, known for its strong electron-withdrawing nature, significantly influences the electronic properties of the indene core, and computational models can precisely quantify these effects on frontier molecular orbitals (HOMO and LUMO). researchgate.netacs.org

A prime example of this integrated approach is the in silico screening of novel therapeutic agents. ajchem-a.com Researchers have designed and studied derivatives of indane-1,3-dione, a structurally related core, for their potential as anti-tubercular agents. ajchem-a.com In such studies, a library of compounds, including structures like 2-[(trifluoromethyl)phenyl]methylidene-1H-indene-1,3(2H)-dione, is first evaluated using computational tools. ajchem-a.com Molecular docking simulations predict the binding affinity and mode of interaction with a target enzyme, while molecular dynamics (MD) simulations assess the stability of the ligand-protein complex over time. ajchem-a.com Promising candidates identified through this computational funnel are then synthesized and tested experimentally to validate their biological activity. ajchem-a.com This process significantly streamlines the drug discovery pipeline by prioritizing compounds with the highest likelihood of success. acs.org

The table below summarizes key parameters often evaluated in the computational analysis of such compounds.

Chromatographic Separation and Purification Methodologies

The isolation and purification of this compound and related fluorinated compounds rely on various chromatographic techniques, chosen based on the scale of the separation, the properties of the compound, and the nature of the impurities.

Column Chromatography is a fundamental and widely used method for purification in a laboratory setting. rsc.org For trifluoromethyl-containing organic compounds, silica (B1680970) gel (typically 300-400 mesh) is a common stationary phase. rsc.org The separation is achieved by eluting the crude mixture with a mobile phase of appropriate polarity. Solvent systems often consist of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. rsc.orgmdpi.comacs.org The ratio of these solvents is optimized to achieve effective separation of the target compound from byproducts and unreacted starting materials. rsc.orgmdpi.com For instance, a gradient system, where the polarity of the mobile phase is gradually increased, can be highly effective. mdpi.com

High-Performance Liquid Chromatography (HPLC) is employed for both analytical and preparative purposes. nih.gov Analytical HPLC is used to assess the purity of a sample and can determine the enantiomeric excess of chiral compounds when a chiral stationary phase is used. rsc.org Preparative HPLC (pre-HPLC) is a powerful tool for obtaining high-purity samples of a target compound, often used as a final polishing step after initial purification by column chromatography. nih.gov The choice of column (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water gradients) is critical for achieving baseline separation. nih.gov

Gas Chromatography (GC) is particularly suitable for the separation of volatile and thermally stable compounds. The introduction of trifluoromethyl groups into materials used as stationary phases has been shown to enhance separation performance. jiangnan.edu.cn For example, a covalent organic framework (COF) functionalized with trifluoromethyl groups can serve as a highly selective stationary phase in a capillary GC column. jiangnan.edu.cn The unique interactions afforded by the -CF3 groups, such as dipole-dipole and hydrogen bonding, enable the high-resolution separation of isomers that are otherwise difficult to resolve. jiangnan.edu.cn

The table below outlines common chromatographic methods and conditions relevant to the purification of trifluoromethyl-containing indene derivatives.

Concluding Remarks and Future Research Perspectives

Broader Research Significance and Potential Impact of 6-(Trifluoromethyl)-1H-indene

The significance of this compound in research is largely tied to the well-established impact of the trifluoromethyl (CF₃) group in medicinal chemistry. The CF₃ group is known to enhance critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity, often leading to more potent and selective therapeutic agents. When appended to the indene (B144670) core, a structural motif present in numerous natural and synthetic biologically active compounds, it creates a powerful platform for drug discovery. researchgate.net

Research into trifluoromethylated indanes, a class of compounds to which this compound belongs, has identified them as extremely promising for medicinal chemistry applications. mdpi.com For instance, derivatives of 1-trifluoromethyl indane have shown potential as ligands for cannabinoid receptors (CB₁ and CB₂), which are important targets for a range of pathological conditions. mdpi.com Furthermore, the broader indene and dihydro-1H-indene frameworks are being actively investigated for their potent anti-cancer properties, including the ability to inhibit tubulin polymerization, a key mechanism in cell division, and to act as anti-angiogenic agents that restrict tumor growth. nih.govtandfonline.com The presence of the trifluoromethyl group on the indene scaffold is a strategic design element aimed at amplifying this inherent biological potential.

The impact extends to other therapeutic areas as well. Indane-based structures are being explored as potential treatments for infectious diseases, with some derivatives showing promise as anti-tubercular agents. ajchem-a.com In immunology, the related 6-(trifluoromethyl)pyrimidin-2-amine scaffold has been successfully used to develop modulators of Toll-like receptor 8 (TLR8), indicating the utility of this substitution pattern in creating molecules that can regulate immune responses involved in inflammatory and autoimmune diseases. nih.gov The research on this compound and its derivatives is therefore positioned at the intersection of synthetic chemistry and pharmacology, with the potential to deliver novel therapeutics for a wide range of diseases.

Challenges and Opportunities in Synthesis and Functionalization

The synthesis and subsequent chemical modification of this compound present both established pathways and areas ripe for innovation.

Synthesis: A common synthetic route to this compound involves a multi-step process, which highlights the typical challenges associated with constructing such specific fluorinated molecules.

StepReaction TypeReactantsReagents/ConditionsProduct
1Knoevenagel Condensationm-Trifluoromethylbenzaldehyde, Malonic acidPyridine or Piperidine, 100°Cm-Trifluoromethyl cinnamic acid
2Catalytic Hydrogenationm-Trifluoromethyl cinnamic acidPalladium on carbon (Pd/C), H₂ (40 psi)3-(m-Trifluoromethylphenyl)propanoic acid
3Friedel-Crafts Acylation (Cyclization)3-(m-Trifluoromethylphenyl)propanoic acidPolyphosphoric acid or Eaton's reagent6-(Trifluoromethyl)-1-indanone
4Reduction6-(Trifluoromethyl)-1-indanoneSodium borohydride (B1222165) (NaBH₄)6-(Trifluoromethyl)-1-indanol
5Dehydration6-(Trifluoromethyl)-1-indanolAcid catalyst (e.g., p-Toluenesulfonic acid)This compound

A significant overarching challenge in this and other organofluorine syntheses is the supply chain for fluorine sources, which often originate from calcium fluoride (B91410) and can be difficult to access at a commercial scale under increasingly stringent environmental regulations. acs.org

Functionalization: The true opportunity lies in the functionalization of the this compound core. The electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the indene ring system, making the molecule a versatile starting material. It is particularly useful in electrophilic aromatic substitution reactions, which can facilitate the creation of a diverse library of derivatives for screening as potential pharmaceuticals and agrochemicals. The position of the CF₃ group has a marked effect on reactivity compared to its isomers.

CompoundReactivity ProfileKey Difference
6-CF₃-1H-indene Enhanced electrophilic substitution at the C3 positionThe CF₃ group at the 6-position stabilizes carbocation intermediates formed during the reaction.
5-CF₃-1H-indene Preferential Diels-Alder reactivityThe CF₃ group at the 5-position increases the dienophilicity of the molecule.
3-CF₃-1H-indene Lower thermal stabilityThe proximity of the CF₃ group to the double bond can lead to steric hindrance.
Data sourced from reactivity studies.

Modern synthetic methods offer exciting opportunities for more complex functionalization. For example, palladium-catalyzed [3 + 2] annulation reactions provide a pathway to densely substituted 1-(trifluoromethyl)-1H-indene derivatives. nih.gov Additionally, cascade reactions involving highly reactive acetylenic iminium salts can be used to construct condensed carbocycles that incorporate a 1-(trifluoromethyl)-1-(dimethylamino)indene system, opening doors to novel molecular architectures. beilstein-journals.org

Emerging Research Avenues in Chemical and Biological Applications

The unique properties of this compound make it a launchpad for several emerging research avenues in both chemistry and biology.

Oncology: Building on the established anti-cancer potential of the indene scaffold, future research is likely to focus on developing derivatives of this compound as specific inhibitors of cancer-related pathways. This includes designing novel tubulin polymerization inhibitors for mitotic arrest and potent anti-angiogenic agents. nih.gov Another promising direction is the development of activators for the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme implicated in tumor cell metabolism, where indene derivatives have already shown activity. nih.gov

Infectious Diseases: The search for new antibiotics is a global health priority. The indane core has been identified as a potential scaffold for anti-tubercular drugs. ajchem-a.com Synthesizing and screening a library of this compound derivatives could lead to new agents effective against drug-resistant strains of Mycobacterium tuberculosis.

Immunology and Inflammation: The successful development of TLR8 modulators from a 6-(trifluoromethyl)pyrimidine scaffold suggests that the this compound core could be similarly exploited. nih.gov This opens an avenue for creating novel small-molecule drugs for treating autoimmune diseases like lupus or rheumatoid arthritis by selectively targeting key receptors in the innate immune system.

Neuroscience: Trifluoromethylated indanes have been identified as promising ligands for cannabinoid receptors, which are central to pain, appetite, and mood regulation. mdpi.com Further exploration of this compound derivatives could yield new chemical probes to study the endocannabinoid system or lead to therapeutics for neurological and psychiatric disorders.

Materials Science and Chemical Biology: Beyond medicine, the trifluoromethyl group is valued in materials and chemical biology. acs.org The this compound scaffold could be incorporated into polymers to create materials with unique thermal or optical properties. acs.org Furthermore, its derivatives could be developed as photoaffinity probes, which are valuable tools for identifying the protein targets of bioactive molecules. acs.org

Q & A

Q. What mechanistic insights explain the formation of cyclopentanaphthalene byproducts during gas-phase reactions of this compound?

  • Answer : Radical-mediated pathways involving indenyl radicals (C₉H₇) and vinylacetylene (C₄H₄) lead to cyclization. For example, 6-(but-1-en-3-yn-1-yl)-1H-indene (P6) forms via [2+2] cycloaddition followed by H-shifts, as observed in time-resolved mass spectrometry studies . Computational DFT studies can model transition states to predict selectivity.

Q. How do palladium-catalyzed tandem reactions expand the functionalization scope of this compound?

  • Answer : Palladium catalysts enable Suzuki-Miyaura coupling and carbocyclization in one pot. In Example 3h, a palladium complex facilitated the synthesis of 2-methylallyl 6-trifluoromethyl-1-oxo-indene carboxylate (71% yield) via π-allyl intermediates. Key parameters include ligand choice (e.g., PPh₃) and stoichiometric control of boronic acids .

Data Contradictions and Resolution Strategies

Q. Why do reported yields for similar trifluoromethyl-indene syntheses vary widely (e.g., 57% vs. 90%)?

  • Analysis : Discrepancies arise from differences in substrate steric bulk (e.g., mesityl vs. phenyl groups) and catalyst deactivation. For example, FeCl₃ efficiency drops with bulky ortho-substituents due to hindered coordination. Researchers should screen alternative Lewis acids (e.g., InCl₃) or use flow chemistry to improve mixing .

Q. How can conflicting spectral data for trifluoromethyl-indene derivatives be resolved?

  • Resolution : Cross-validate using multiple techniques. For instance, if HRMS and 13C^13C NMR disagree on molecular composition (e.g., due to isotopic impurities), X-ray crystallography provides definitive structural confirmation. Reference databases like NIST Chemistry WebBook offer benchmark spectra for comparison .

Methodological Tables

Synthesis Method Catalyst Yield Key Characterization Reference
FeCl₃/HFIP cyclizationFeCl₃60–90%1H^1H NMR, HRMS
Palladium tandem catalysisPd(PPh₃)₄57–71%IR (1693 cm⁻¹, C=O), LCMS
Enantioselective alkylationChiral P9076–98%HPLC (90–97% ee), 19F^{19}F NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.